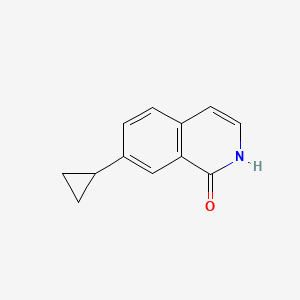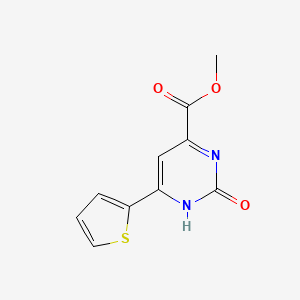
N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .
Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with other substances, its stability under various conditions, and any products formed during the reaction .Physical And Chemical Properties Analysis
This includes information such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .Applications De Recherche Scientifique
Anti-Angiogenic and DNA Cleavage Activities
N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine derivatives have been synthesized and investigated for their potential in inhibiting in vivo angiogenesis using the chick chorioallantoic membrane (CAM) model. Additionally, their DNA cleavage abilities have been evaluated, demonstrating significant anti-angiogenic and DNA cleavage activities. These findings suggest their potential application as anticancer agents, leveraging both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Heterocyclic Synthesis
The compound has also been involved in the synthesis of a range of novel N-cycloalkanes, morpholine, piperazines, and other derivatives through intramolecular cyclization processes. These synthesized compounds, incorporating a pyrimidine moiety, have been characterized and hold significance in the development of new heterocyclic compounds, which are crucial in various fields of chemistry and pharmacology (Ho & Suen, 2013).
Antibacterial Activity
Microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, derived from this compound, has shown promising antibacterial activity. This illustrates the compound's utility in creating new antimicrobial agents, contributing to the development of novel treatments for bacterial infections (Merugu, Ramesh, & Sreenivasulu, 2010).
Pharmacological Evaluation
In pharmacological research, derivatives of this compound have been evaluated as 5-HT1A partial agonists, showing moderate potency and metabolic stability. This indicates its potential in contributing to the development of new therapeutic agents targeting the serotonin system, which is implicated in various neurological and psychiatric disorders (Dounay et al., 2009).
Mécanisme D'action
Target of Action
Similar compounds have been reported to inhibit cyclin-dependent kinases (cdks) , which play crucial roles in cell cycle regulation and transcription .
Mode of Action
Compounds with similar structures have been reported to inhibit cdks . CDK inhibitors typically work by binding to the ATP-binding pocket of the enzyme, preventing ATP from binding and thus inhibiting the kinase activity of the CDK .
Biochemical Pathways
As a potential cdk inhibitor , it could affect pathways related to cell cycle regulation and transcription . Inhibition of CDKs can lead to cell cycle arrest, which can prevent the proliferation of cancer cells .
Pharmacokinetics
A compound with a similar structure was reported to have good in vitro adme and in vivo pharmacokinetic characteristics .
Result of Action
Cdk inhibitors, like this compound, can cause cell cycle arrest, leading to the inhibition of cell proliferation, which is particularly relevant in the context of cancer treatment .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
N-cyclopropyl-N-(piperidin-4-yl)pyrimidin-4-amine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . The interaction between this compound and CDKs involves binding to the active site of the enzyme, thereby inhibiting its activity and preventing the phosphorylation of target proteins. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival . This inhibition results in reduced cell proliferation, increased apoptosis, and altered metabolic activity, making it a promising candidate for cancer therapy .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For instance, this compound has been shown to inhibit the activity of CDKs by binding to their active sites . This binding prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the specific experimental conditions and cell types used. For example, prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells . These findings suggest that the compound’s stability and long-term effects make it a valuable tool for biochemical research and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it has been shown to be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels. Additionally, this compound can affect the activity of key metabolic enzymes, such as hexokinase and pyruvate kinase, altering cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For example, the compound can be transported across cell membranes by organic cation transporters (OCTs), facilitating its uptake into cells . Once inside the cells, this compound can bind to specific proteins, such as albumin and globulins, influencing its distribution and localization . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. Studies have shown that the compound can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . This localization is mediated by specific targeting signals and post-translational modifications that direct this compound to its target sites . For instance, the compound can be phosphorylated by kinases, leading to its translocation to the nucleus, where it can interact with transcription factors and modulate gene expression . These findings highlight the importance of subcellular localization in determining the compound’s biochemical properties and cellular effects.
Propriétés
IUPAC Name |
N-cyclopropyl-N-piperidin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c1-2-10(1)16(11-3-6-13-7-4-11)12-5-8-14-9-15-12/h5,8-11,13H,1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNXNVCIDYHMNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCNCC2)C3=NC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


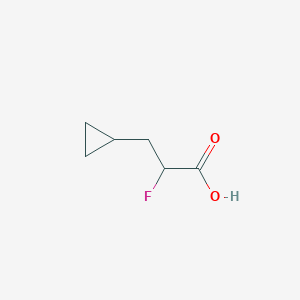

![2-(4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1432506.png)
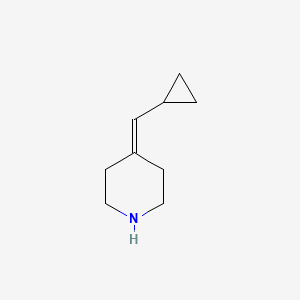
![Methyl 6-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B1432509.png)
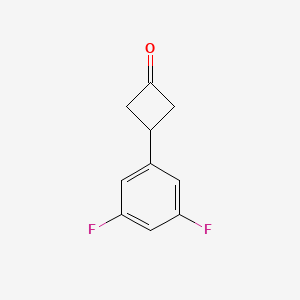

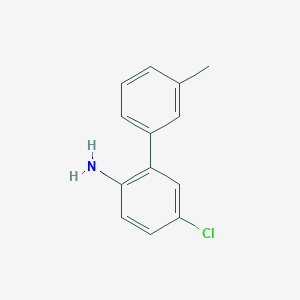
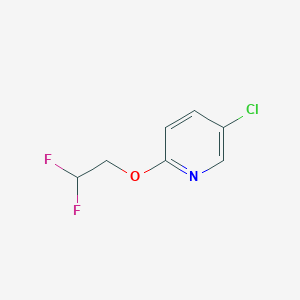
![2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B1432516.png)
![3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B1432517.png)
![Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate](/img/structure/B1432519.png)
